molecular formula C9H9BrClNO B189293 N-(4-bromophenyl)-3-chloropropanamide CAS No. 19205-70-0

N-(4-bromophenyl)-3-chloropropanamide

Cat. No.: B189293
CAS No.: 19205-70-0
M. Wt: 262.53 g/mol
InChI Key: VZDHQIUBGSISCC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-chloropropanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-chloropropanamide typically involves the reaction of 4-bromoaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-3-chloropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-3-chloropropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated amides on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-chloropropanamide involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms in the compound contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-3-chlorobutanamide
  • N-(4-bromophenyl)-3-chloropropionamide

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .

Biological Activity

N-(4-bromophenyl)-3-chloropropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring and a chlorine atom on the propanamide chain. This unique combination influences its reactivity and biological activity, making it a valuable candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) can form halogen bonds with amino acid residues in enzyme active sites, which may lead to:

  • Inhibition of Enzyme Activity : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains by disrupting lipid biosynthesis pathways, suggesting potential for this compound in treating infections .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Studies have shown that related compounds can inhibit the growth of cancer cell lines, including:

  • Breast Cancer Cell Lines : Compounds similar in structure have shown promising results against breast cancer cells, indicating potential for this compound in cancer therapy .
  • EGFR Inhibition : The compound's ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation has been documented, which is crucial for the proliferation of certain cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Similar compounds have shown activity against both types of bacteria, with minimum inhibitory concentration (MIC) values indicating effective dosage levels .
  • Fungal Strains : The compound has also been tested against fungal pathogens, further expanding its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Igoe et al. (2016)Demonstrated selective growth inhibition in AML cell lines using bromodomain inhibitors, suggesting structural similarities with this compound may confer similar effects .
Jänsch et al. (2020)Reported on the development of inhibitors targeting cysteine residues in proteins, highlighting the importance of structural modifications similar to those found in this compound .
ACS Publications (2012)Investigated irreversible EGFR inhibitors that share structural characteristics with this compound, showing significant inhibition rates in cancer cell lines .

Properties

IUPAC Name

N-(4-bromophenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHQIUBGSISCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336300
Record name N-(4-bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19205-70-0
Record name N-(4-bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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